N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide
Overview
Description
N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide is a chemical compound that can be synthesized from derivatives of phenylacetamide. It is structurally related to compounds that have been studied for various chemical properties and reactions, such as silylation, hydrogen bonding, and potential biological activities. Although the exact compound is not directly studied in the provided papers, related compounds provide insight into the possible characteristics and behaviors of N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide.
Synthesis Analysis
The synthesis of related compounds involves reactions with substituted benzyl amines and subsequent debenzylation to yield products with hydroxyphenyl groups . Similarly, silylation reactions have been performed on N-(2-hydroxyphenyl)acetamide to produce silylated derivatives . These methods suggest that the synthesis of N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide could potentially involve similar steps, starting from 3,5-dimethylphenylacetate and a suitable hydroxyphenylamine derivative.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and DFT methods . These studies reveal details about the conformation of the molecules, hydrogen bonding patterns, and the electronic behavior of intramolecular interactions. For N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide, one could expect similar intramolecular hydrogen bonding between the hydroxy group and the amide moiety, influencing its molecular conformation.
Chemical Reactions Analysis
The chemical reactivity of phenylacetamide derivatives includes transformations under various conditions. For instance, silylated derivatives can undergo hydrolysis to form silanols or react with alcohols to transform into silanes . The presence of a hydroxy group in N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide may also allow for specific reactions such as esterification or participation in hydrogen bonding, as observed in related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylacetamide derivatives are influenced by their molecular structure. For example, the presence of substituents on the phenyl rings can affect the melting point, solubility, and crystalline structure . The hydrogen bonding capability of the amide and hydroxy groups can lead to the formation of supramolecular structures in the solid state . These insights suggest that N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide would exhibit specific physical and chemical properties based on its functional groups and molecular geometry.
Scientific Research Applications
Crystal Structure Analysis
- N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide was studied for its crystal structure, revealing that the vanilloid, amide, and dimethylphenyl groups of the compound are nearly perpendicular to one another. This structure differs from other capsaicinoids and offers insights into its unique properties (Park et al., 1995).
Synthesis Processes
- Improvements in the synthesis of efaproxiral, an allosteric modifier of hemoglobin, involve N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide. This enhanced method provides higher yields and cost-effectiveness, suitable for industrial production (Zhang Dan-shen, 2008).
- Another study discusses the synthesis of efaproxiral from p-hydroxyphenylacetic acid, where N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide is a key intermediate. The overall yield from this process is about 61% (Zhao Xing-ru, 2007).
Intermediates in Synthesis
- The compound serves as an important intermediate in the synthesis of various other chemical compounds, such as 1,2,3,4-tetrahydroisoquinolines, which are synthesized using N-substituted benzyl-2-(3',5'-dimethyl-4'-hydroxyphenyl)acetamides (Raju, 2008).
Structure and Properties Studies
- Research into silylated derivatives of N-(2-hydroxyphenyl)acetamide, a related compound, has been conducted to understand their synthesis, structure, and properties. These studies contribute to a broader understanding of related acetamide derivatives (Nikonov et al., 2016).
Potential for Pharmaceutical Applications
- The synthesis of N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide and related compounds has been explored for potential pharmaceutical applications, including as anticancer, anti-inflammatory, and analgesic agents (Rani et al., 2014).
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11-7-12(2)9-14(8-11)17-16(19)10-13-3-5-15(18)6-4-13/h3-9,18H,10H2,1-2H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSYSJBCQOANFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377003 | |
Record name | N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide | |
CAS RN |
131179-77-6 | |
Record name | N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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